N-(2-methylquinolin-8-yl)guanidine
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Overview
Description
N-(2-Methylquinolin-8-yl)guanidine is a chemical compound that belongs to the class of guanidine derivatives It features a quinoline ring substituted with a methyl group at the 2-position and a guanidine group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylquinolin-8-yl)guanidine typically involves the reaction of 2-methylquinoline with a guanidine derivative. One common method includes the use of N,N-bis-tert-butoxycarbonylthiourea as a guanidylating agent in the presence of a base such as triethylamine and a catalyst like mercury(II) chloride in dichloromethane . The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired guanidine compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity, while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methylquinolin-8-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines.
Scientific Research Applications
N-(2-Methylquinolin-8-yl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Methylquinolin-8-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. Additionally, the quinoline ring can intercalate into DNA, disrupting its replication and transcription processes .
Comparison with Similar Compounds
N-(2-Methylquinolin-8-yl)thiourea: Similar in structure but contains a thiourea group instead of a guanidine group.
N-(2-Methylquinolin-8-yl)urea: Contains a urea group, offering different chemical reactivity and biological activity.
N-(2-Methylquinolin-8-yl)carbamate: Features a carbamate group, which can influence its pharmacokinetic properties.
Uniqueness: N-(2-Methylquinolin-8-yl)guanidine is unique due to its combination of a guanidine group and a quinoline ring, which imparts distinct chemical and biological properties. The guanidine group enhances its basicity and ability to form hydrogen bonds, while the quinoline ring contributes to its aromaticity and potential for DNA intercalation .
Properties
IUPAC Name |
2-(2-methylquinolin-8-yl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-7-5-6-8-3-2-4-9(10(8)14-7)15-11(12)13/h2-6H,1H3,(H4,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMHVGZXXCTUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N=C(N)N)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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